molecular formula C12H15F2NO3 B13680696 tert-Butyl 2-amino-5-(difluoromethoxy)benzoate

tert-Butyl 2-amino-5-(difluoromethoxy)benzoate

Cat. No.: B13680696
M. Wt: 259.25 g/mol
InChI Key: PLGCVVINUWFGBA-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-5-(difluoromethoxy)benzoate: is an organic compound with potential applications in various fields of chemistry and biology. It is characterized by the presence of a tert-butyl ester group, an amino group, and a difluoromethoxy substituent on a benzoate ring. This compound is of interest due to its unique chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-5-(difluoromethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-(difluoromethoxy)benzoic acid and tert-butyl alcohol.

    Esterification: The carboxylic acid group of 2-amino-5-(difluoromethoxy)benzoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Purification: The resulting ester is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in tert-Butyl 2-amino-5-(difluoromethoxy)benzoate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 2-amino-5-(difluoromethoxy)benzoate can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Studies: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-5-(difluoromethoxy)benzoate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

  • tert-Butyl 2-amino-4-(difluoromethoxy)benzoate
  • tert-Butyl 2-amino-6-(difluoromethoxy)benzoate
  • tert-Butyl 2-amino-5-(trifluoromethoxy)benzoate

Comparison:

  • Structural Differences: The position and number of fluorine atoms on the methoxy group can influence the compound’s reactivity and properties.
  • Reactivity: Similar compounds may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions due to electronic and steric effects.
  • Applications: While similar compounds may have overlapping applications, their unique structural features can make them more suitable for specific uses in chemistry, biology, or industry.

Properties

Molecular Formula

C12H15F2NO3

Molecular Weight

259.25 g/mol

IUPAC Name

tert-butyl 2-amino-5-(difluoromethoxy)benzoate

InChI

InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)8-6-7(17-11(13)14)4-5-9(8)15/h4-6,11H,15H2,1-3H3

InChI Key

PLGCVVINUWFGBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC(F)F)N

Origin of Product

United States

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